molecular formula C12H16O3 B2406969 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol CAS No. 2382124-74-3

4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol

Cat. No.: B2406969
CAS No.: 2382124-74-3
M. Wt: 208.257
InChI Key: GWTRENHHQKWRBS-RYUDHWBXSA-N
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Description

4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol is an organic compound characterized by a phenolic group attached to a cyclohexyl ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol typically involves the reaction of phenol with a cyclohexanol derivative under specific conditions. One common method is the Williamson ether synthesis, where phenol is deprotonated using a strong base like sodium hydride, followed by the reaction with (1S,2S)-2-hydroxycyclohexyl bromide. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form cyclohexyl ethers using reducing agents such as lithium aluminum hydride.

    Substitution: The phenolic hydrogen can be substituted with alkyl or acyl groups using appropriate reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Cyclohexyl ethers.

    Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential antioxidant properties due to the phenolic group.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and as an additive in various chemical formulations.

Mechanism of Action

The mechanism of action of 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol involves its interaction with specific molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. Additionally, the compound may interact with enzymes and receptors, modulating biochemical pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

  • 4-hydroxycyclohexyl phenyl ether
  • 2-hydroxycyclohexyl phenyl ether
  • 4-hydroxy-2-quinolone

Comparison: 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol is unique due to its specific stereochemistry and the presence of both a phenolic and a cyclohexyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity.

Properties

IUPAC Name

4-[(1S,2S)-2-hydroxycyclohexyl]oxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,11-14H,1-4H2/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTRENHHQKWRBS-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)O)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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